7-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
Molecular Formula |
C19H19N7O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
11-(2-morpholin-4-ylethyl)-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C19H19N7O2/c27-18-15-13-21-19-22-17(14-2-1-4-20-12-14)23-26(19)16(15)3-5-25(18)7-6-24-8-10-28-11-9-24/h1-5,12-13H,6-11H2 |
InChI Key |
IEIFRTNBQJHHIV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Core Pyrido[3,4-e]triazolo[1,5-a]pyrimidine Scaffold
The triazolo-pyrimidine core is constructed via cyclization of aminopyridine precursors. A common approach involves reacting 2-amino-3-cyanopyridine derivatives with hydrazonoyl chlorides or aldehydes under basic conditions . For example:
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Chlorination : 2-Amino-3-cyanopyridine is treated with phosphorus oxychloride (POCl₃) to form 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine .
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Selective Substitution : The C7-chlorine atom undergoes nucleophilic substitution with morpholine in the presence of potassium carbonate, yielding 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine .
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Cyclization : The intermediate reacts with hydrazine hydrate or arylhydrazines to form the triazolo ring .
Introduction of the Morpholin-4-yl Ethyl Side Chain
The morpholine moiety is introduced via alkylation or nucleophilic substitution:
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Alkylation of Amines : Ethylene diamine derivatives are reacted with morpholine in the presence of a base (e.g., K₂CO₃) to form 2-(morpholin-4-yl)ethylamine.
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Nucleophilic Displacement : A chloroethyl intermediate (e.g., 2-chloroethylmorpholine) reacts with the pyrido-triazolo-pyrimidine core under microwave-assisted conditions (130°C, 30 min) to enhance reaction efficiency .
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Reagents : 4-Chloro-6-(4-substituted-phenoxy)pyrimidine, morpholine, DMF, Cs₂CO₃.
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Conditions : Microwave irradiation at 130°C for 30 minutes.
-
Yield : 70–85% after column chromatography.
Functionalization with Pyridin-3-yl Group
The pyridin-3-yl substituent is introduced via cross-coupling reactions:
-
Suzuki Coupling : A boronic acid derivative of pyridin-3-yl reacts with a halogenated triazolo-pyrimidine intermediate in the presence of Pd(PPh₃)₄ and Na₂CO₃ .
-
Buchwald-Hartwig Amination : A palladium-catalyzed coupling between aryl halides and pyridin-3-amine derivatives .
-
Catalyst : Pd(OAc)₂ (10 mol%).
-
Ligand : XPhos (20 mol%).
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Solvent : Toluene/EtOH (3:1).
-
Temperature : 100°C, 12–20 hours.
-
Yield : 60–75%.
Final Assembly and Purification
The fully substituted compound is obtained through sequential functionalization:
-
Stepwise Coupling : The morpholin-4-yl ethyl side chain and pyridin-3-yl group are introduced in separate steps to avoid side reactions .
-
Deprotection and Cyclization : Acidic or basic conditions remove protecting groups (e.g., tert-butoxycarbonyl), followed by intramolecular cyclization to form the triazolo ring .
-
Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (ethanol/water) yields the final product .
Comparative Analysis of Synthetic Routes
Challenges and Optimizations
-
Regioselectivity : Controlling the position of substituents on the triazolo-pyrimidine core requires careful selection of protecting groups and reaction sequences .
-
Byproduct Formation : Phosphorus-containing impurities from DPPA (diphenylphosphoryl azide) in Curtius rearrangements necessitate rigorous purification .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may require neutralization steps to isolate products .
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
7-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholin-4-yl ethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 7-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit promising anticancer activities.
- Mechanism of Action : These compounds have been shown to inhibit specific kinases involved in cell cycle regulation, particularly cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation. This inhibition leads to reduced tumor growth and improved selectivity against cancerous cells compared to normal cells .
- Case Studies : A study demonstrated that a related compound significantly decreased the viability of various cancer cell lines in vitro, suggesting a potential pathway for therapeutic development against malignancies such as breast and lung cancer .
Anti-inflammatory Effects
The compound also shows potential in treating inflammatory diseases.
- Inflammation Modulation : Similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and signaling pathways associated with chronic inflammation. This makes them candidates for managing conditions like rheumatoid arthritis and other inflammatory disorders .
Neuroprotective Applications
Neuroprotection is another critical area of investigation.
- Mechanisms : Compounds with structural similarities have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. These effects are particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a significant role in pathogenesis .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this class of compounds.
- Broad-Spectrum Activity : Some derivatives have shown effectiveness against various bacterial strains and fungi, suggesting their potential use as antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens .
Pharmacological Profiling
The pharmacological profile of 7-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is being characterized through various assays.
| Property | Description |
|---|---|
| Solubility | Moderate solubility in polar solvents |
| Stability | Stable under standard laboratory conditions |
| Bioavailability | Requires further study to assess oral bioavailability |
| Toxicity Profile | Preliminary studies indicate low toxicity |
Mechanism of Action
The mechanism of action of 7-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analog: 7-(2-Furylmethyl)-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS: 945158-32-7)
This analog (CAS: 945158-32-7) shares the same triazolopyrimidine core and pyridin-3-yl substituent but differs in the N7 side chain, which is a furan-2-ylmethyl group instead of the morpholine-ethyl chain . Key comparisons include:
- Solubility : The morpholine-ethyl group in the target compound likely improves aqueous solubility compared to the lipophilic furanmethyl substituent.
| Property | Target Compound (CAS: 940989-93-5) | Furanmethyl Analog (CAS: 945158-32-7) |
|---|---|---|
| Molecular Formula | C₁₉H₁₉N₇O₂ | C₁₉H₁₅N₇O₂ |
| Molecular Weight | 377.4 g/mol | 373.4 g/mol |
| Key Substituent at N7 | Morpholin-4-yl-ethyl | Furan-2-ylmethyl |
| Potential Solubility | Higher (polar morpholine) | Lower (lipophilic furan) |
Functional Group Comparison: Morpholine vs. Trifluoromethylphenyl in Dihydropyrazolo[1,5-a]pyrimidines
A dihydropyrazolo[1,5-a]pyrimidine derivative (C₁₉H₁₅F₃N₆O₂) features a trifluoromethylphenyl group, which introduces strong electron-withdrawing effects . Contrasting this with the target compound’s morpholine-ethyl group:
- Morpholine, being electron-rich, may facilitate hydrogen bonding or improve solubility.
- Biological Implications : Trifluoromethyl groups are common in agrochemicals for stability and activity, while morpholine derivatives are prioritized in pharmaceuticals for ADME (absorption, distribution, metabolism, excretion) optimization .
Substituent Influence in Triazolopyrimidine Derivatives
Studies on 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives (e.g., acetylhydrazones) demonstrate that substituents like chiral centers or methyl groups significantly enhance herbicidal and fungicidal activities . For the target compound:
- Unlike acetylhydrazones, the morpholine group avoids metabolic instability associated with hydrazone linkages, suggesting better in vivo durability .
Patent-Based Analogs: Morpholine-Containing Pyridopyrimidones
A European patent (2023) discloses pyrido[1,2-a]pyrimidin-4-one derivatives with morpholine-ethylamino side chains (e.g., Entry 30: C₂₂H₂₅N₇O₃) . While their core differs, the shared morpholine-ethyl motif underscores its popularity in medicinal chemistry for:
- Solubility Enhancement : Morpholine’s oxygen atoms improve water solubility.
- Target Engagement : The moiety may interact with polar residues in enzyme active sites, a strategy leveraged across multiple drug classes .
Biological Activity
7-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound known for its potential biological activities, particularly in the field of cancer therapeutics. This compound features a multi-ring structure that includes pyridine, triazole, and pyrimidine moieties, which are often associated with significant pharmacological properties.
Structural Characteristics
The molecular formula of the compound is . The presence of a morpholine group enhances its solubility and biological activity. The unique combination of heterocycles suggests that this compound may interact with various biological targets.
Research indicates that 7-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one acts primarily as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are essential for cell cycle regulation; thus, their inhibition can lead to cell cycle arrest and apoptosis in malignant cells. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.
Biological Activity Data
The following table summarizes the biological activity of 7-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | Pyridine and triazole rings with morpholine group | CDK inhibitor with significant cytotoxicity |
| 2-(pyridin-2-ylamino)-pyrido[2,3-D]pyrimidin-7-one | Contains pyridine and pyrimidine rings | Inhibitor of cyclin-dependent kinases |
| Pyrazolo[3,4-d]pyrimidine derivatives | Similar multi-ring structure | CDK inhibitors with varying potency |
| 5-methyl-[1,2,4]triazolo[4,3-a]pyridin derivatives | Triazole and pyridine components | Potential anti-cancer agents |
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of this compound exhibited IC50 values ranging from 45 to 97 nM against MCF-7 breast cancer cells and 6 to 99 nM against HCT-116 colon cancer cells. These values indicate a strong cytotoxic effect compared to standard treatments like sorafenib (IC50: 144 nM for MCF-7) .
- Molecular Docking Simulations : Molecular docking studies revealed that 7-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one fits well into the active sites of CDK enzymes. This suggests strong binding interactions that could enhance its effectiveness as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
